

Spectroscopic Unveiling of 4-(decyloxy)benzohydrazide: A Predictive Technical Guide

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Compound of Interest

Compound Name: 4-(Decyloxy)benzohydrazide

CAS No.: 3064-33-3

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Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **4-(decyloxy)benzohydrazide**, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages a predictive approach, grounded in the empirical data of structurally analogous compounds. By examining the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data of related benzohydrazides and long-chain alkoxy-substituted aromatic systems, we present a detailed and scientifically reasoned prediction of the spectral characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of **4-(decyloxy)benzohydrazide** and its derivatives.

Introduction: The Significance of 4-(decyloxy)benzohydrazide

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a long lipophilic decyloxy chain at the 4-position of the benzohydrazide scaffold is a strategic modification aimed at modulating the compound's pharmacokinetic and

pharmacodynamic properties. This structural feature can enhance membrane permeability and interaction with hydrophobic biological targets. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of such compounds in drug discovery and development pipelines. This guide provides a detailed predictive analysis of the key spectroscopic signatures of **4-(decyloxy)benzohydrazide**.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **4-(decyloxy)benzohydrazide** is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the hydrazide moiety, and the decyloxy chain. The predicted chemical shifts are based on the analysis of related compounds, including 4-methoxybenzohydrazide and other 4-alkoxy derivatives.

Table 1: Predicted ^1H NMR Chemical Shifts for **4-(decyloxy)benzohydrazide**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration	Rationale and Comparative Analysis
Aromatic (Ha)	~7.70 - 7.80	Doublet (d)	2H	Protons ortho to the carbonyl group are deshielded. Similar protons in 4-methoxybenzohydrazide appear around 7.93 ppm[1].
Aromatic (Hb)	~6.90 - 7.00	Doublet (d)	2H	Protons ortho to the decyloxy group are shielded by the electron-donating oxygen. In 4-methoxybenzohydrazide, these protons resonate around 7.07 ppm[1].
-O-CH ₂ -	~4.00 - 4.10	Triplet (t)	2H	The methylene group directly attached to the electron-withdrawing oxygen atom is deshielded.
-CH ₂ - (chain)	~1.70 - 1.80	Multiplet (m)	2H	The second methylene group of the decyl chain.

$-(\text{CH}_2)_7-$	~1.20 - 1.40	Broad Multiplet	14H	Overlapping signals of the central methylene groups of the long alkyl chain.
$-\text{CH}_3$	~0.85 - 0.95	Triplet (t)	3H	The terminal methyl group of the decyl chain, typically appearing in the upfield region.
$-\text{NH}-$	Variable (Broad singlet)	Broad Singlet (brs)	1H	Chemical shift is concentration and solvent dependent.
$-\text{NH}_2$	Variable (Broad singlet)	Broad Singlet (brs)	2H	Chemical shift is concentration and solvent dependent.

Disclaimer: The predicted chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and experimental conditions.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide valuable information about the carbon framework of **4-(decyloxy)benzohydrazide**. The predicted chemical shifts are derived from data for 4-alkoxybenzoic acids and long-chain alkyl phenyl ethers.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-(decyloxy)benzohydrazide**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale and Comparative Analysis
C=O	~165 - 170	The carbonyl carbon of the hydrazide group. In 4-methoxybenzohydrazide derivatives, this signal appears in this region.
C-4 (C-O)	~160 - 163	The aromatic carbon attached to the oxygen of the decyloxy group is significantly deshielded.
C-1 (C-C=O)	~125 - 128	The quaternary aromatic carbon attached to the carbonyl group.
C-2, C-6	~128 - 130	Aromatic carbons ortho to the carbonyl group.
C-3, C-5	~114 - 116	Aromatic carbons ortho to the decyloxy group, shielded by the oxygen atom.
-O-CH ₂ -	~68 - 70	The carbon of the methylene group directly attached to the oxygen atom.
-CH ₂ - (chain)	~29 - 32	The carbons of the methylene groups in the decyl chain.
-(CH ₂) ₇ -	~22 - 26	The carbons of the methylene groups in the decyl chain.
-CH ₃	~14	The terminal methyl carbon of the decyl chain.

Disclaimer: The predicted chemical shifts are estimates and may be influenced by the solvent and experimental setup.

Predicted Infrared (IR) Spectral Data

The IR spectrum of **4-(decyloxy)benzohydrazide** will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **4-(decyloxy)benzohydrazide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
N-H (hydrazide)	3200 - 3400	Medium-Strong, Broad	Stretching
C-H (aromatic)	3000 - 3100	Medium	Stretching
C-H (aliphatic)	2850 - 2960	Strong	Stretching
C=O (amide I)	1640 - 1680	Strong	Stretching
N-H (amide II)	1510 - 1550	Medium-Strong	Bending
C=C (aromatic)	1450 - 1600	Medium	Stretching
C-O (ether)	1240 - 1260 and 1020-1050	Strong	Asymmetric and Symmetric Stretching

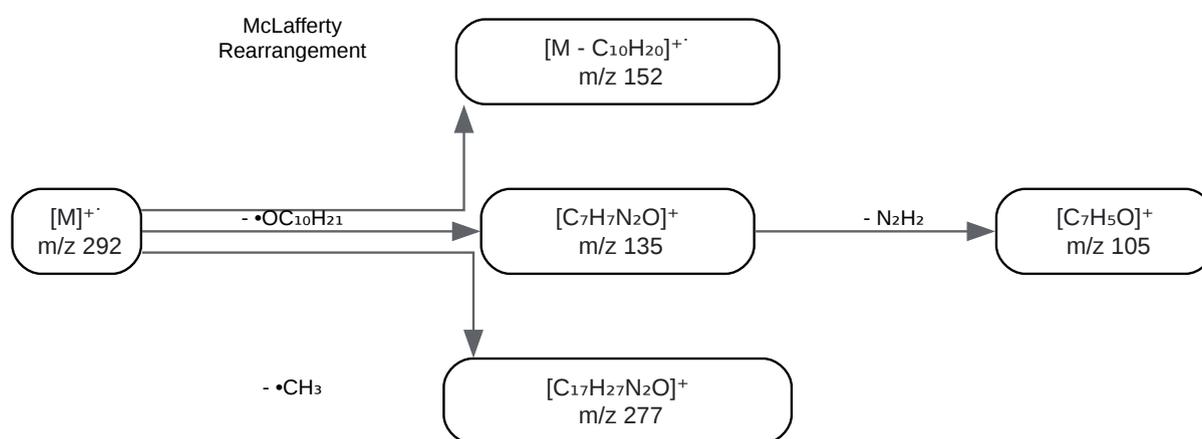
The presence of a strong C=O stretching band and N-H stretching bands are characteristic of the benzohydrazide moiety. The strong C-H stretching bands of the decyl chain and the characteristic C-O stretching of the aryl-alkyl ether will also be prominent features. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry (EI-MS) of **4-(decyloxy)benzohydrazide** is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the benzohydrazide group and the long alkyl chain.

Predicted Fragmentation Pathways:

- Molecular Ion (M^+): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound ($C_{17}H_{28}N_2O_2 = 292.42$ g/mol).
- Loss of the decyloxy radical: A significant fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of a decyloxy radical ($\bullet OC_{10}H_{21}$) or a decene molecule through a McLafferty-type rearrangement.
- Formation of the benzoyl cation: Cleavage of the N-N bond in the hydrazide moiety can lead to the formation of the 4-(decyloxy)benzoyl cation.
- Fragmentation of the decyl chain: The long alkyl chain will likely undergo characteristic fragmentation, resulting in a series of peaks separated by 14 Da (CH_2).



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Caption: Predicted major fragmentation pathways of **4-(decyloxy)benzohydrazide** in EI-MS.

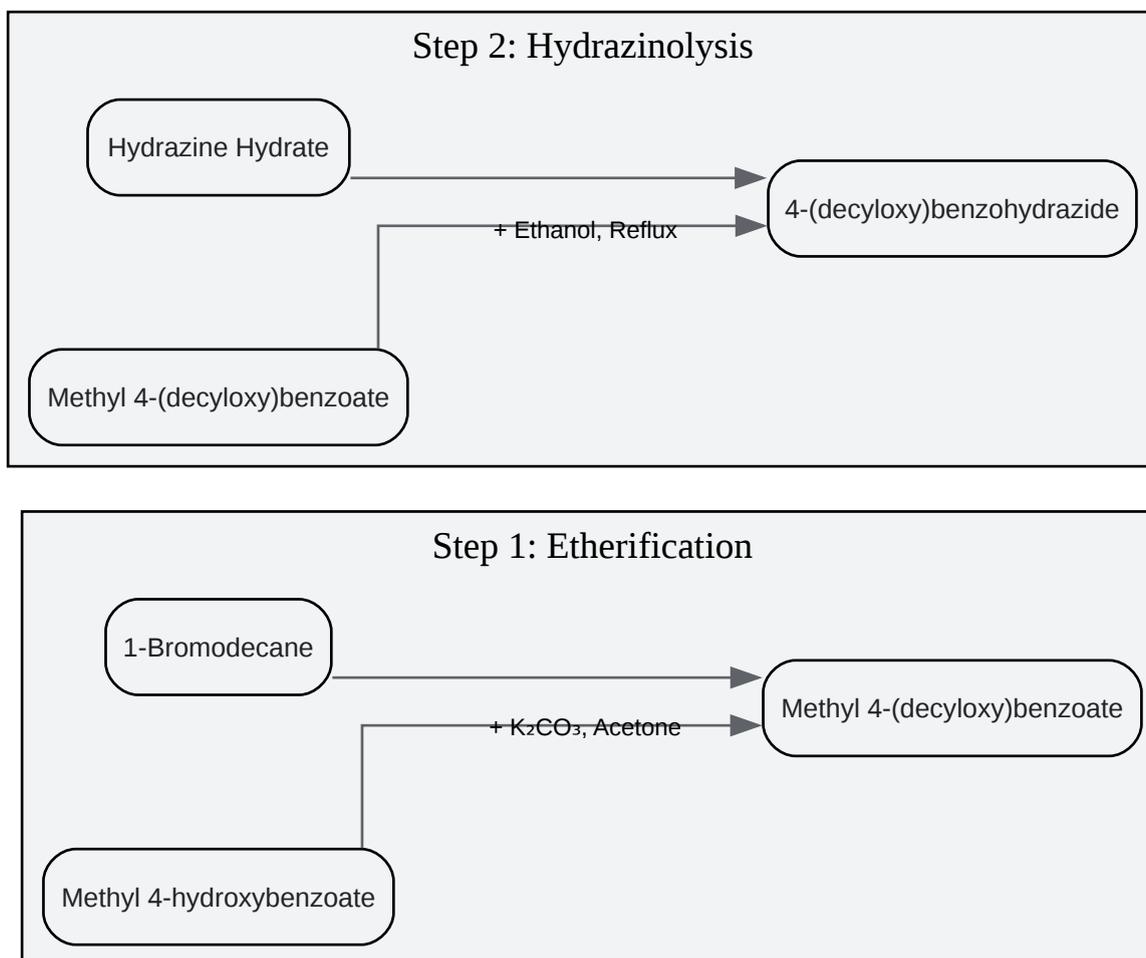
Experimental Protocols

While specific experimental data for **4-(decyloxy)benzohydrazide** is not available, the following are general, field-proven protocols for obtaining the spectroscopic data discussed in this guide.

Synthesis of 4-(decyloxy)benzohydrazide

A common method for the synthesis of 4-alkoxybenzohydrazides involves a two-step process:

- Etherification of a 4-hydroxybenzoate: Methyl 4-hydroxybenzoate is reacted with 1-bromodecane in the presence of a base (e.g., K_2CO_3) in a suitable solvent (e.g., acetone or DMF) to yield methyl 4-(decyloxy)benzoate.
- Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to produce **4-(decyloxy)benzohydrazide**[2].



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Caption: General synthetic scheme for **4-(decyloxy)benzohydrazide**.

Spectroscopic Analysis

- NMR Spectroscopy: 1H and ^{13}C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for 1H and 100 MHz for ^{13}C . Deuterated

chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) can be used as solvents, with tetramethylsilane (TMS) as an internal standard[1].

- IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectral data for **4-(decyloxy)benzohydrazide**. By leveraging data from structurally similar compounds, this guide offers a robust framework for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers. It is our hope that this predictive guide will facilitate the synthesis and study of **4-(decyloxy)benzohydrazide** and contribute to the advancement of research in medicinal chemistry and related fields.

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